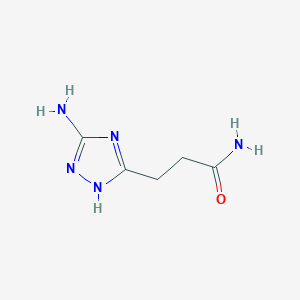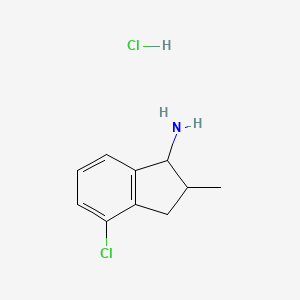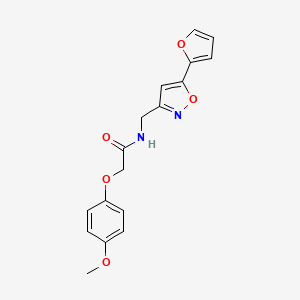
3-(3-氨基-1H-1,2,4-三唑-5-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide is a chemical compound that belongs to the class of 1,2,4-triazoles These compounds are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
科学研究应用
3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases, lysine-specific demethylase 1, and acidic mammalian chitinase.
Agriculture: It is explored for its use as a herbicide and plant growth regulator.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
It’s known that 1,2,4-triazoles, a class of compounds to which 3-(3-amino-1h-1,2,4-triazol-5-yl)propanamide belongs, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
The reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
The inhibition of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase suggests that it may affect pathways related to these enzymes .
Result of Action
The inhibition of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase suggests that it may have antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Action Environment
The synthesis of similar compounds has been reported to depend on the amine nucleophilicity .
生化分析
Biochemical Properties
3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to be a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
The effects of 3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
准备方法
The synthesis of 3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide can be achieved through several methods. One common approach involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. The first pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product. This method is effective with aliphatic amines but less so with aromatic amines. An alternative pathway involves the initial preparation of N-arylsuccinimides, followed by their reaction with aminoguanidine hydrochloride under microwave irradiation .
化学反应分析
3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions with electrophiles.
Cyclization: The compound can undergo cyclization reactions to form triazole-fused heterocycles.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide can be compared with other similar compounds, such as:
3-amino-1,2,4-triazole: Known for its use as a catalase inhibitor and herbicide.
4-amino-1,2,4-triazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
5-amino-1,2,4-triazole: Studied for its potential as an anticancer agent.
The uniqueness of 3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide lies in its specific structure, which allows for diverse chemical reactivity and a wide range of applications in different scientific fields .
属性
IUPAC Name |
3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-3(11)1-2-4-8-5(7)10-9-4/h1-2H2,(H2,6,11)(H3,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQSRUUGFCBKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C1=NC(=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[1-(2-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2561188.png)
![1-[(4,4-DIFLUOROPYRROLIDIN-2-YL)METHYL]AZEPANE](/img/structure/B2561189.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol](/img/structure/B2561191.png)
![1,9-dimethyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2561194.png)
![2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2561197.png)
![1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one](/img/structure/B2561198.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2561201.png)
![[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2561202.png)
![1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561204.png)
![N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2561207.png)
![8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2561210.png)
![4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B2561211.png)
